

in vitro DPP inhibition assay Talabostat

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Compound Focus: Talabostat mesylate

CAS No.: 150080-09-4

Cat. No.: S544468

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Talabostat (Val-boroPro) at a Glance

The table below summarizes the core biochemical and pharmacological profile of Talabostat for researchers.

Property/Category	Description / Value
Known Aliases	PT-100, BXCL701, Val-boroPro [1] [2]
Molecular Formula	$C_{10}H_{23}BN_2O_6S$ [1]
Molecular Weight	310.17-310.18 g/mol [1] [2]
CAS Number	150080-09-4 (mesylate salt) [1] [2]
Primary Targets	DPP4, DPP8, DPP9, FAP [3] [2]
Mechanism of Action	Inhibition of DPP8/9 disrupts their regulatory interaction with NLRP1 and CARD8, leading to caspase-1-dependent pyroptosis in monocytes and macrophages [3] [4].
Key Biological Effect	Stimulates innate and adaptive immune responses; demonstrates antitumor and hematopoiesis-stimulating activity in mouse models [1] [2].

Quantitative Profiling of Talabostat

The potency of Talabostat against various dipeptidyl peptidases has been quantified through cell-free and cellular assays, as summarized below.

Table 1: Inhibitory Potency of Talabostat Against Key Targets *Data compiled from biochemical and cellular assays. [2]*

Target Enzyme	Assay Type	Reported Value (IC ₅₀ or K _i)	Experimental Context
DPP4	Cell-free	IC ₅₀ < 4 nM [2]	Human recombinant enzyme
DPP8	Cell-free	K _i = 0.0015 μM (1.5 nM) [2]	Human recombinant DPP8 expressed in HEK293T cells
DPP9	Cell-free	K _i = 0.00076 μM (0.76 nM) [2]	Human recombinant DPP9 expressed in HEK293T cells
DPP9	Cellular	IC ₅₀ = 6.8 μM [2]	Inhibition in intact HEK293T cells (2 hr incubation)
FAP	Cell-free	IC ₅₀ = 0.066 μM (66 nM) [2]	Mouse recombinant FAP in HEK293 cells, 15 min pre-incubation

Detailed In Vitro DPP Inhibition Assay Protocol

This protocol is adapted from established DPP-IV inhibition assays [5] and can be tailored for profiling Talabostat against other DPPs by using specific recombinant enzymes and substrates.

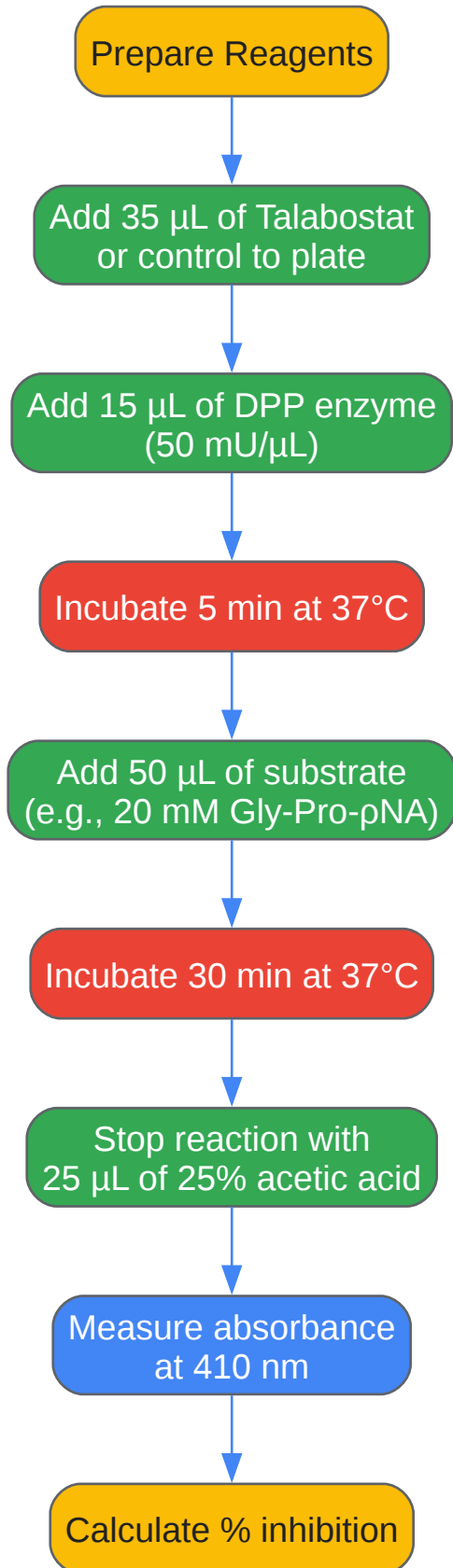
1. Reagents and Materials

- **Test Compound:** Talabostat (prepare a stock solution in DMSO or water based on solubility data) [1].
- **Enzyme:** Recombinant DPP enzyme (e.g., human recombinant DPP-IV at 50 mU/μL) [5].
- **Substrate:** Gly-Pro-p-nitroanilide (pNA) or other relevant chromogenic/fluorogenic dipeptide substrate (e.g., Ala-Pro-p-nitroanilide for FAP) [2].
- **Buffer:** Tris buffer or other suitable physiological buffer (e.g., 50 mM Tris-HCl, pH 8.0).

- **Positive Control:** A known DPP inhibitor, such as Diprotin A (Ile-Pro-Ile) [5].
- **Equipment:** 96-well plate, microplate reader capable of measuring absorbance at 410 nm, incubator set to 37°C.

2. Experimental Workflow

In Vitro DPP Inhibition Assay Workflow



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3. Data Analysis Calculate the percentage inhibition of DPP activity using the formula [5]: % Inhibition = $[1 - (A_{\text{sample}} - A_{\text{sample_blank}}) / (A_{\text{control}} - A_{\text{control_blank}})] \times 100$

Where:

- **A_sample** is the absorbance of the well with the test compound and enzyme.
- **A_sample_blank** is the absorbance of the well with the test compound but no enzyme.
- **A_control** is the absorbance of the well with enzyme but no inhibitor (only buffer).
- **A_control_blank** is the absorbance of the well with no enzyme and no inhibitor.

Dose-response curves can be generated by testing a range of Talabostat concentrations to determine IC₅₀ values.

Mechanism of Action: DPP8/9 Inhibition to Pyroptosis

Talabostat's key immunostimulatory effect is not mediated by its inhibition of membrane-associated DPP4, but primarily by its inhibition of the cytosolic enzymes DPP8 and DPP9. This triggers a specific form of inflammatory cell death called pyroptosis in monocytes and macrophages [3]. The diagram below illustrates this signaling pathway.

Key Considerations for Researchers

- **Target Specificity:** While Talabostat inhibits multiple DPPs, genetic knockout studies confirm that its induction of pyroptosis is specifically due to the inhibition of DPP8 and DPP9, not DPP4 or DPP7 [3].
- **Cellular Context is Crucial:** The effect of Talabostat is highly cell-type-dependent. It robustly induces pyroptosis in monocytes, macrophages, and some related cell lines (e.g., THP-1, RAW 264.7) but not in all immune cells [3].
- **Solubility and Handling:** **Talabostat mesylate** is highly soluble in water (~250 mg/mL) and DMSO (~62 mg/mL) [1] [2]. Stock solutions in DMSO should be prepared fresh to avoid moisture absorption, which can reduce solubility [2].

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